2-Bromo-5-(tert-butyl)aniline
Overview
Description
2-Bromo-5-(tert-butyl)aniline is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that aniline derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
2-Bromo-5-(tert-butyl)aniline is a sterically hindered aniline . It can participate in various chemical reactions, such as the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide using a palladium catalyst .
Biochemical Pathways
It’s known that aniline derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant, indicating it can cross the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
Aniline derivatives can have a wide range of effects depending on their specific targets and the biochemical pathways they influence .
Biochemical Analysis
Biochemical Properties
It is known that aniline derivatives can participate in various biochemical reactions
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
2-Bromo-5-(tert-butyl)aniline (CAS No. 58164-14-0) is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a tert-butyl group attached to an aniline framework. This compound has garnered attention in pharmacological research due to its interactions with various biological systems, particularly its role as an inhibitor of cytochrome P450 enzymes.
- Molecular Formula : C₁₀H₁₄BrN
- Molecular Weight : 228.13 g/mol
- Structural Features : The compound features a bromine substituent at the 2-position and a tert-butyl group at the 5-position of the aniline structure, which influences its reactivity and biological properties.
Cytochrome P450 Inhibition
Research has demonstrated that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably:
- CYP1A2
- CYP2C9
- CYP2D6
These enzymes play crucial roles in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions. The inhibition of these enzymes suggests potential implications for drug-drug interactions and metabolic pathways in therapeutic settings .
Pharmacological Implications
The inhibition of cytochrome P450 enzymes by this compound may affect the metabolism of co-administered drugs, potentially leading to increased toxicity or decreased efficacy. Understanding these interactions is essential for evaluating the safety profile of this compound in medicinal applications.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Similarity Index |
---|---|---|---|
2-Bromo-4-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 2; tert-butyl at 4 | 0.92 |
2,6-Dibromo-4-(tert-butyl)aniline | C₁₀H₁₄Br₂N | Two bromine substituents; tert-butyl at 4 | 0.85 |
3-Bromo-4-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 3; tert-butyl at 4 | 0.83 |
4-Bromo-3-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 4; tert-butyl at 3 | 0.81 |
The unique placement of the bromine atom and tert-butyl group significantly influences the biological activity and reactivity of this compound compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In vitro Studies : Laboratory experiments have shown that concentrations of this compound effectively inhibit the activity of CYP enzymes in human liver microsomes, indicating its potential impact on drug metabolism.
- Toxicological Assessments : Toxicity studies suggest that while the compound exhibits inhibitory effects on cytochrome P450 enzymes, it also demonstrates a low level of acute toxicity, making it a candidate for further pharmacological exploration .
- Mechanistic Insights : Detailed mechanistic studies are required to elucidate how structural modifications affect enzyme inhibition. For instance, variations in substituents on the aniline ring could lead to different inhibitory profiles against various CYP isoforms .
Properties
IUPAC Name |
2-bromo-5-tert-butylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHJEGCTVQZAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679225 | |
Record name | 2-Bromo-5-tert-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58164-14-0 | |
Record name | 2-Bromo-5-tert-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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